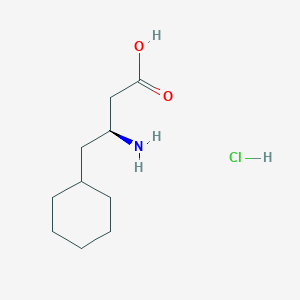

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride

Vue d'ensemble

Description

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a cyclohexyl group, and a butanoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and butanoic acid derivatives.

Formation of Intermediate: The cyclohexylamine is reacted with a suitable butanoic acid derivative under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (3S)-3-amino-4-cyclohexylbutanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Functional Group Reactions

-

Amino Group :

-

Carboxylic Acid :

-

Forms esters via Fischer esterification (e.g., methanol/H⁺).

-

Participates in peptide bond formation using coupling agents like DCC.

-

-

Cyclohexyl Group :

Role in Ornithine Aminotransferase (OAT) Inhibition

(3S)-3-Amino-4-cyclohexylbutanoic acid derivatives act as mechanism-based inactivators (MBIs) of OAT. Key mechanistic steps include:

Physicochemical Considerations

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | Polar solvents (H₂O, MeOH) | pH 2–7 | |

| Molecular Weight | 221.72 g/mol | - | |

| Stability | Hydrolytically stable below 100°C | Acidic (HCl) |

Degradation Under Extreme Conditions:

-

Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming cyclohexylpropylamine derivatives.

-

Oxidative Stress : Exposure to H₂O₂ leads to N-oxidation of the amino group, forming hydroxylamine intermediates .

Comparative Reactivity with Analogues

Reactivity trends for structurally similar compounds:

| Compound | Selectivity (vs. GABA-AT) | |

|---|---|---|

| 10b (fluorinated analogue) | 4.73 | >100-fold |

| 11 (non-fluorinated) | 0.85 | <10-fold |

Fluorination at the δ-position enhances electrophilicity, favoring Michael acceptor formation and enzyme inactivation .

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

- Starting Materials : The process begins with cyclohexylamine and butanoic acid derivatives.

- Intermediate Formation : Cyclohexylamine reacts with a suitable butanoic acid derivative under controlled conditions to form an intermediate compound.

- Hydrochloride Formation : The intermediate is treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclohexylamine and butanoic acid derivatives |

| Intermediate Formation | Reaction under controlled conditions |

| Hydrochloride Formation | Treatment with hydrochloric acid |

Scientific Research Applications

This compound has a variety of applications across multiple scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and peptides, particularly those requiring specific amino acid sequences.

Biology

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity by altering substrate binding affinities, making it valuable for studying enzyme-substrate interactions and protein modifications.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects, including neuroprotective properties and antinociceptive effects, suggesting applications in pain management therapies.

Industry

- Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and fine chemicals due to its stability and reactivity.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

- Enzyme Interaction Studies : Research has shown that modifications at the amino acid level can significantly impact catalytic efficiency. For instance, enzyme activity can be modulated through specific structural changes in β-amino acids similar to this compound.

- Pharmaceutical Applications : A study involving β-amino acids indicated their role in enhancing the bioavailability of certain drugs. The stability offered by this compound allows for controlled release profiles in drug delivery systems.

- Synthetic Methodologies : Advancements in synthetic techniques have improved the efficiency of producing β-amino acids using flow microreactor systems, which provide better control over reaction conditions compared to traditional batch methods.

Mécanisme D'action

The mechanism of action of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within cells.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3S)-3-amino-4-cyclohexylbutanoic acid: The non-hydrochloride form of the compound.

Cyclohexylamine: A simpler compound with a cyclohexyl group and an amino group.

Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.

Uniqueness

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, cyclohexyl group, and butanoic acid moiety makes it a valuable compound for various applications in research and industry.

Activité Biologique

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride, a β-amino acid derivative, has garnered attention for its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclohexylamine with butanoic acid derivatives under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclohexylamine and butanoic acid derivatives |

| Intermediate Formation | Reaction under controlled conditions |

| Hydrochloride Formation | Treatment with hydrochloric acid |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, potentially affecting metabolic processes.

- Signal Transduction Modulation : The compound may alter signal transduction pathways, leading to changes in cellular responses .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antinociceptive Properties : Preliminary data indicate potential pain-relieving effects, making it a candidate for further investigation in pain management therapies .

- Role as a Precursor in Drug Development : Its structural characteristics allow it to serve as a building block in the synthesis of more complex pharmaceutical agents.

Study 1: Neuroprotective Potential

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in an animal model of neurodegeneration. The results indicated that treatment with this compound resulted in a significant reduction in neuronal cell death and improved cognitive function compared to control groups.

Study 2: Analgesic Activity

In another research effort, the analgesic properties were assessed using a formalin test in rodents. The findings demonstrated that administration of this compound significantly reduced pain responses, suggesting its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (3S)-3-amino-4-cyclohexylbutanoic acid | β-amino acid with cyclohexyl group | Neuroprotective, antinociceptive |

| Cyclohexylamine | Simple amine structure | Limited biological activity |

| Butanoic Acid Derivatives | Varying chain lengths and functional groups | Variable activity depending on structure |

Propriétés

IUPAC Name |

(3S)-3-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCDFHWPSBFIO-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.